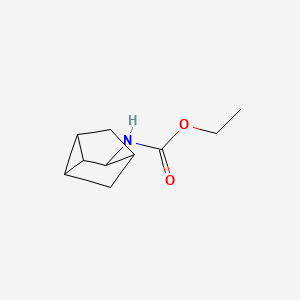

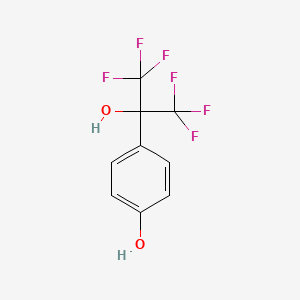

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol

Vue d'ensemble

Description

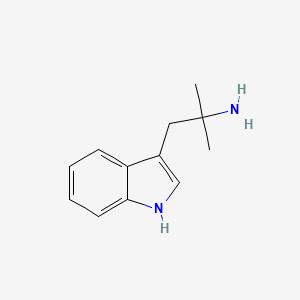

4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol, also known as 1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol, is an organic compound with the molecular formula C9H6F6O . It is a fluorinated polar solvent of high ionizing power . This compound has been used as an effective solvent for Cu (0)-mediated single electron transfer-living radical polymerization of methyl methacrylate and polymerization of styrene .

Chemical Reactions Analysis

Hexafluoroisopropanol (HFIP), a similar compound, has been used as a solvent in various chemical transformations, including transition metal-catalyzed C–H bond functionalization reactions . It has been found to elevate the yield and selectivity of distal aromatic C–H functionalizations .Applications De Recherche Scientifique

Synthesis and Structure

The compound 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol has been synthesized through a reaction involving phenol and hexafluoroacetone. This synthesis, using mesitylene and methanesulfonic acid as solvent and catalyst respectively, led to the formation of strong intermolecular hydrogen bonds in the crystal structure of the compound. Theoretical calculations predict its application in fluoro-containing materials, particularly in synthesizing organic fluoro-containing polymers, due to the presence of alcoholic and phenolic hydroxyl groups which are easily deprotonated (Shi-Juan Li et al., 2015).

Polymer Applications

In another study, the compound was used to synthesize biodegradable F-containing polyurethanes (HFP/PUs). These materials showed increased decomposition temperature, glass transition temperature, tensile strength, and chemical resistance with the content of the HFP unit. Their structure includes strong hydrogen bonding interaction between fluorine atoms and NH groups, which contributes to these enhanced properties. These findings suggest the compound's potential in creating advanced biomedical materials due to its low surface energy (Shuenn-Kung Su et al., 2018).

Analytical and Sensor Applications

Chemosensor Development

The development of chemosensors for detecting Al3+ and picric acid in water using a probe derived from this compound has been demonstrated. This "switch-on" Al3+ responsive fluorescence chemosensor shows potential for tracking Al3+ in live cells, as well as sensing picric acid, which hasapplications in human health and national security. The reversible fluorescence response and low detection limit in a pH range of 6.0-9.0 highlight its suitability for various analytical applications (Barnali Naskar et al., 2018).

Electronics and Optoelectronics Applications

Semiconducting Material

A novel poly(phenoxy-ketimine), including this compound in its structure, has been synthesized and characterized for potential use in electronics. The material demonstrated an optical band gap of 3.05 eV and electrical conductivity typical of semiconductors. These properties, combined with its rectifying behavior in a polymer/p-type Si junction device, indicate its applicability in various electronic fields as a semiconducting material (H. Demir et al., 2015).

Fluorescent Organoboron Complexes

The compound has been used in the synthesis of 2-(4-phenylquinolin-2-yl)phenol derivatives, which were then complexed with boron trifluoride to produce fluorescent organoboron complexes. These complexes were highly emissive in the solid state and exhibited notable electrochemical properties. Such attributes suggest their potential use in optoelectronics, particularly in applications requiring solid-state fluorescence (Umamahesh Balijapalli & Sathiyanarayanan Kulathu Iyer, 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that hexafluoroisopropanol (hfip), a related compound, is used as a solvent in peptide chemistry . This suggests that the compound may interact with peptide or protein targets.

Mode of Action

Hfip is known to facilitate friedel–crafts-type reactions, using covalent reagents in the absence of a lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .

Biochemical Pathways

It is known that hfip can catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . This suggests that the compound may influence oxidation reactions in biochemical pathways.

Pharmacokinetics

It is known that hfip has a boiling point of 59 °c and a density of 1596 g/mL at 25 °C . These properties may influence the compound’s bioavailability.

Result of Action

It is known that hfip can stabilize the α-helical conformation in unfolded peptides and proteins . This suggests that the compound may influence protein structure and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenol. For instance, HFIP is known to be a volatile compound with a high vapor pressure . Therefore, the compound’s action may be influenced by factors such as temperature and pressure. Additionally, HFIP is known to be corrosive and may cause severe skin burns and eye damage . Therefore, safety precautions should be taken when handling this compound.

Analyse Biochimique

Biochemical Properties

It is known that similar fluorinated compounds can facilitate Friedel–Crafts-type reactions . These reactions involve the use of covalent reagents in the absence of a Lewis acid catalyst

Molecular Mechanism

It is known that similar fluorinated compounds can enhance the efficiency of certain catalyzed reactions

Propriétés

IUPAC Name |

4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O2/c10-8(11,12)7(17,9(13,14)15)5-1-3-6(16)4-2-5/h1-4,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQISEWBYMWLET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201232862 | |

| Record name | 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

836-79-3 | |

| Record name | 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=836-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-α,α-bis(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.